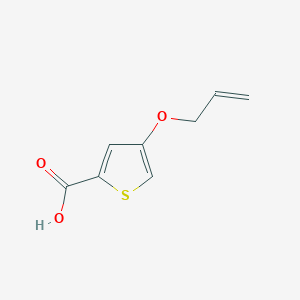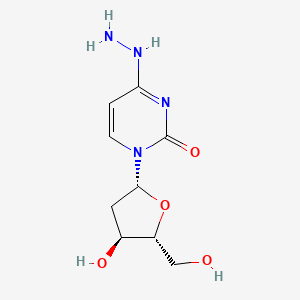
N4-Amino-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-Amino-2’-deoxycytidine: is a modified nucleoside analog derived from 2’-deoxycytidine It features an amino group at the N4 position of the cytosine base, which can significantly alter its chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Amino-2’-deoxycytidine typically involves the modification of 2’-deoxycytidine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxycytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
N4 Amination: The protected 2’-deoxycytidine is then subjected to amination at the N4 position. This can be achieved using reagents such as ammonia or amine derivatives under appropriate conditions.
Deprotection: The final step involves the removal of the protecting groups to yield N4-Amino-2’-deoxycytidine.
Industrial Production Methods
Industrial production of N4-Amino-2’-deoxycytidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
N4-Amino-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N4-substituted analogs.
科学的研究の応用
Chemistry
In chemistry, N4-Amino-2’-deoxycytidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N4-Amino-2’-deoxycytidine is used to study DNA-protein interactions and the mechanisms of DNA repair and replication. Its incorporation into DNA can help elucidate the roles of specific nucleotides in these processes.
Medicine
N4-Amino-2’-deoxycytidine has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs. Its ability to interfere with DNA synthesis and function makes it a promising candidate for targeted therapies.
Industry
In the industrial sector, N4-Amino-2’-deoxycytidine can be used in the production of diagnostic reagents and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N4-Amino-2’-deoxycytidine involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the N4 position can form hydrogen bonds with complementary bases, potentially leading to mismatches and errors during DNA replication. This can trigger DNA repair mechanisms or induce apoptosis in rapidly dividing cells, such as cancer cells.
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: The parent compound, lacking the N4 amino group.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer drug used in the treatment of various cancers.
Uniqueness
N4-Amino-2’-deoxycytidine is unique due to the presence of the amino group at the N4 position, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its ability to interfere with DNA synthesis and function, making it a valuable tool in research and therapeutic applications.
特性
分子式 |
C9H14N4O4 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1 |
InChIキー |
YPGRYFVGCNKJCU-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


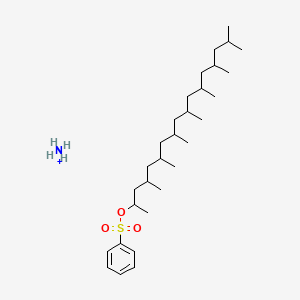


![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)

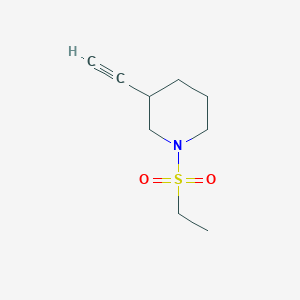


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
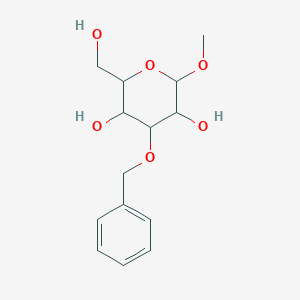

![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12073055.png)
